molecular formula C5H7N3O B1486749 3-Methyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 1173518-67-6

3-Methyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B1486749
M. Wt: 125.13 g/mol
InChI Key: LLKFFBMJLCYMPR-XVNBXDOJSA-N
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Description

3-Methyl-1H-pyrazole-4-carbaldehyde, also known as 3-Methyl-1H-pyrazole-4-carboxaldehyde, is an organic compound . It has a molecular formula of C5H6N2O, an average mass of 110.114 Da, and a monoisotopic mass of 110.048012 Da .


Synthesis Analysis

The synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde or its derivatives often involves reactions with other compounds. For instance, 3,5-dimethyl-1H-pyrazole-1-carbaldehyde can be synthesized by reacting it with methyl acrylate, followed by a reaction with POCl3/DMF, and then alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate . Another example is the reaction of pyrazole-4-carbaldehyde with 2-hydroxyacetophenone in methanol in the presence of KOH to give chalcone .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-pyrazole-4-carbaldehyde can be found in various chemical databases . It’s important to note that the structure can also be represented in different formats such as 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

3-Methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For example, it can react with acetone and hydroxylamine to form oximes of 4-(4-pyrazolyl)-3-buten-2-ones, which upon treatment with iodine undergo an oxidative cyclization, yielding 4-(5-isoxazolyl)pyrazoles . It can also be oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids .


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-4-carbaldehyde is a yellow liquid . It is soluble in many organic solvents such as ethanol and dimethylformamide . It has a molecular weight of 110.11 .

Safety And Hazards

3-Methyl-1H-pyrazole-4-carbaldehyde can cause skin irritation and serious eye irritation . It should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .

properties

IUPAC Name

(NE)-N-[(5-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-5(3-7-9)2-6-8-4/h2-3,9H,1H3,(H,6,8)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKFFBMJLCYMPR-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazole-4-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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